molecular formula C22H40NaO5P B15175746 2Ccpa sodium CAS No. 927880-40-8

2Ccpa sodium

Cat. No.: B15175746
CAS No.: 927880-40-8
M. Wt: 438.5 g/mol
InChI Key: DNUYQLMNIMYOBI-KVVVOXFISA-M
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Description

2-Carba-cyclic phosphatidic acid sodium salt is a chemically synthesized analogue of cyclic phosphatidic acid. Cyclic phosphatidic acid is a naturally occurring phospholipid mediator with a unique cyclic phosphate ring structure. 2-Carba-cyclic phosphatidic acid sodium salt was first isolated from the true slime mold Physarum polycephalum in 1992 . This compound has shown promising bioactivity as a therapeutic agent, particularly in the treatment of neuroinflammatory and demyelinating diseases .

Chemical Reactions Analysis

Degradation Reactions

2Ccpa sodium undergoes degradation under acidic conditions, yielding 2-carba-lysophosphatidic acid (2carbaLPA) as the primary product. This reaction involves hydrolysis of the cyclic phosphate ring at the sn-3 oxygen, leaving the phosphate group attached to the sn-2 position .

Degradation Mechanism

  • Conditions : Acidic environments (e.g., stomach pH).

  • Key Reaction : Opening of the cyclic phosphate ring at the sn-3 oxygen.

  • Product : β-LPA analogue with structural similarity to lysophosphatidic acid (LPA) .

Enzymatic Inhibition

This compound and its degradation product, 2carbaLPA, exhibit potent inhibitory activity against autotaxin (ATX) , an enzyme involved in lysophospholipid signaling.

ATX Inhibition Data

CompoundInhibition ActivityDocking Interaction
2ccPA~80% inhibitionHydrogen bonding with Asp312
2carbaLPA~80% inhibitionEnhanced binding due to hydroxy group
3carbaLPA~80% inhibitionSimilar to 2carbaLPA
cPA~10% inhibitionLimited interaction

The improved inhibition of ATX by 2carbaLPA is attributed to its structural compatibility with the enzyme’s active site, including hydrogen bonding and hydrophobic interactions .

Biological Activity

This compound demonstrates therapeutic potential in neuroinflammation and osteoarthritis models.

Key Biological Effects

  • Neuroprotection :

    • Suppresses mitochondrial apoptosis in oligodendrocytes via inhibition of p38MAPK and JNK pathways .

    • Reduces demyelination in cuprizone-induced models and experimental autoimmune encephalomyelitis (EAE) .

  • Anti-Osteoarthritis Activity :

    • Intra-articular injection reduces pain and cartilage degeneration.

    • Stimulates hyaluronic acid production and suppresses MMP-1, -3, and -13 expression .

Receptor Activation

2carbaLPA, the degradation product of this compound, activates LPA receptors with varying potencies.

LPA Receptor EC₅₀ Values

ReceptorEC₅₀ (nM)
LPA154.8
LPA2256.4
LPA311.6
LPA41.0
LPA550.2
LPA690.9

Notably, 2carbaLPA shows exceptional activity at LPA4, surpassing natural LPA analogues .

Properties

CAS No.

927880-40-8

Molecular Formula

C22H40NaO5P

Molecular Weight

438.5 g/mol

IUPAC Name

sodium;(2-oxido-2-oxo-1,2λ5-oxaphospholan-4-yl)methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C22H41O5P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-18-21-19-27-28(24,25)20-21;/h9-10,21H,2-8,11-20H2,1H3,(H,24,25);/q;+1/p-1/b10-9-;

InChI Key

DNUYQLMNIMYOBI-KVVVOXFISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COP(=O)(C1)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1COP(=O)(C1)[O-].[Na+]

Origin of Product

United States

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